17-epi-Testosterone-d3
Overview
Description
17-epi-Testosterone-d3 is a lab-synthesized derivative of testosterone. It is utilized in scientific research to investigate the physiological impacts of testosterone. This compound is particularly valuable in the examination of testosterone’s effects on diverse tissues, organs, and systems, including the reproductive system, cardiovascular system, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Testosterone-d3 involves the incorporation of deuterium atoms at specific positions in the testosterone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and catalysts under controlled conditions to ensure the precise placement of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: 17-epi-Testosterone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can yield a wide range of products depending on the functional groups involved .
Scientific Research Applications
17-epi-Testosterone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled internal standard for testosterone testing or isotope dilution methods by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Biology: Investigates the physiological effects of testosterone on various tissues and organs, including the reproductive and cardiovascular systems.
Medicine: Studies the role of testosterone in health and disease, including its effects on muscle mass, bone density, and overall metabolism.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools, as well as in quality control and assurance processes
Mechanism of Action
The mechanism of action of 17-epi-Testosterone-d3 involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in various physiological processes. This interaction can lead to changes in protein synthesis, cell growth, and differentiation. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of reproductive and metabolic functions .
Comparison with Similar Compounds
Epitestosterone: An endogenous steroid and an epimer of testosterone, differing in the configuration of the hydroxyl-bearing carbon at C-17.
Uniqueness of 17-epi-Testosterone-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in scientific research, particularly in studies involving testosterone metabolism and its physiological effects .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i6D2,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-ZWGJEZJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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